
2-Methylphenethylisocyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylphenethylisocyanide is an organic compound with the molecular formula C10H11N. It is a member of the isocyanide family, characterized by the presence of an isocyano group (-NC) attached to a phenethyl group substituted with a methyl group at the second position. This compound is known for its unique reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenethylisocyanide typically involves the dehydration of formamides. One common method is the Ugi protocol, which employs phosphorus oxychloride along with an excess of a tertiary nitrogen base, such as triethylamine, in dichloromethane. This reaction is exothermic and often requires cooling the reaction mixture below zero degrees Celsius .
Industrial Production Methods
In an industrial setting, the synthesis of isocyanides, including this compound, can be achieved using more sustainable methods. For example, the dehydration of formamides can be performed under micellar conditions using toluene sulfonyl chloride, sodium hydrogen carbonate, and water. This method is environmentally friendly and avoids the use of toxic reagents .
化学反応の分析
Types of Reactions
2-Methylphenethylisocyanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, forming a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted phenethyl derivatives
科学的研究の応用
2-Methylphenethylisocyanide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Methylphenethylisocyanide involves its unique reactivity due to the presence of the isocyano group. This group exhibits both nucleophilic and electrophilic properties, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
類似化合物との比較
Similar Compounds
- 2-Isocyanobiphenyl
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
Uniqueness
2-Methylphenethylisocyanide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other isocyanides. Its methyl-substituted phenethyl group provides steric and electronic effects that influence its behavior in chemical reactions .
特性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
1-(2-isocyanoethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H11N/c1-9-5-3-4-6-10(9)7-8-11-2/h3-6H,7-8H2,1H3 |
InChIキー |
SLVAZQHHIHLWHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CC[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


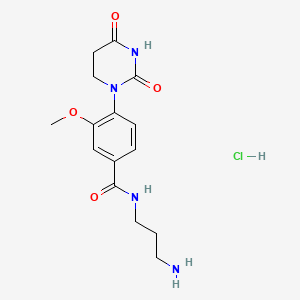
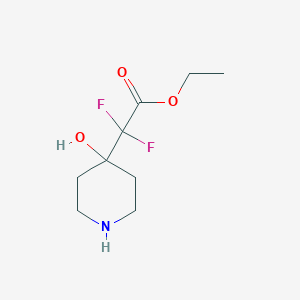
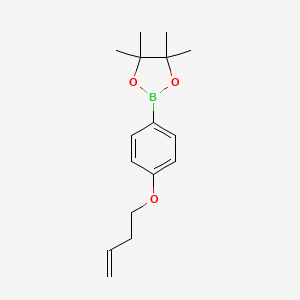
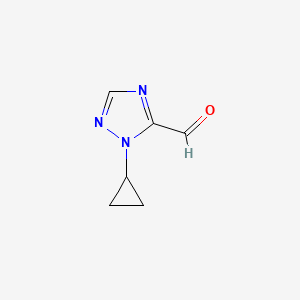
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13615154.png)
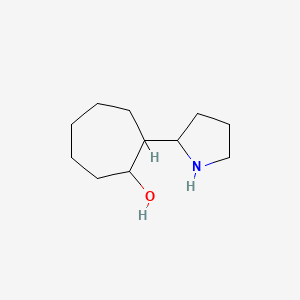
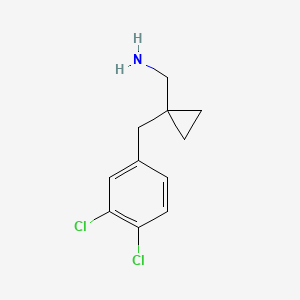
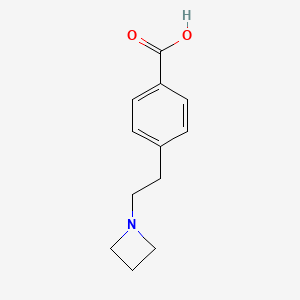
![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)
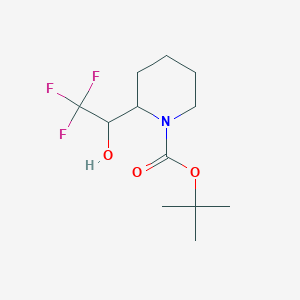
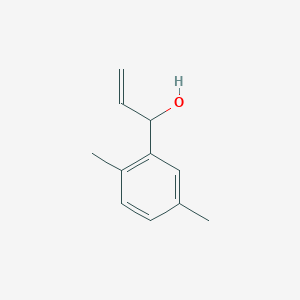

![11,11-Difluoro-8-azadispiro[3.0.55.14]undecane](/img/structure/B13615196.png)

